molecular formula C9H10N2OS B1483899 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol CAS No. 1935479-76-7

1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol

Cat. No. B1483899
CAS RN: 1935479-76-7
M. Wt: 194.26 g/mol
InChI Key: FJZBGHIOKUAHBF-UHFFFAOYSA-N
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Description

“1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol” is a chemical compound that belongs to the class of thiophene-based analogs . Thiophene-based analogs have been of interest to a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . In one study, 1-ethyl-3-methylimidazolium ethyl sulfate (EmimEtSO4) was used as the solvent under mild conditions without any bases . This strategy was tested with a variety of substrates to produce corresponding thiophene analogs with good yield .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

Thiophene derivatives are synthesized through various reactions, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

Scientific Research Applications

Anti-tumor Potential

A study on the synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated potent anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, highlighting promising activities of several compounds with specific IC50 values, indicating their potential as anti-tumor agents (Gomha, Edrees, & Altalbawy, 2016).

Antidepressant Activity

The antidepressant activity of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides was explored through the synthesis and evaluation of a series of compounds, with one specific derivative showing significant reduction in immobility time in both force swimming and tail suspension tests at a certain dose level, indicating potential as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).

Anticancer and Antimicrobial Applications

Several studies have focused on the synthesis of novel compounds with structures related to 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol, showing varied biological activities including anticancer, antimicrobial, and enzyme inhibition effects. For instance, celecoxib derivatives were synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, revealing that certain compounds exhibited significant activities in these areas without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls (Küçükgüzel et al., 2013).

Synthesis and Cyclization Reactions

Research into the synthesis and cyclization reactions with pyrazolopyrimidinyl keto-esters highlighted their enzymatic activity, suggesting potential for increased reactivity of certain enzymes (Abd & Awas, 2008).

Fluorescent Chemosensor Development

A pyrazoline-benzothiazole derivative was synthesized and studied for its photophysical and physicochemical properties, demonstrating its potential as a fluorescent chemosensor for the detection of Cu2+, Fe3+, and Fe2+ metal ions, with the ability to significantly decrease fluorescence intensity in a concentration-dependent manner (Asiri et al., 2019).

Future Directions

Thiophene-based analogs continue to be a topic of interest for scientists due to their potential as biologically active compounds . They are expected to play a vital role for medicinal chemists in the development of advanced compounds with a variety of biological effects .

properties

IUPAC Name

2-ethyl-5-thiophen-3-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-2-11-9(12)5-8(10-11)7-3-4-13-6-7/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZBGHIOKUAHBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(N1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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